molecular formula C21H20N2O3 B5360192 [3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid

[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid

Cat. No. B5360192
M. Wt: 348.4 g/mol
InChI Key: ZQIXQABNNACILW-UHFFFAOYSA-N
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Description

[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid, also known as DPA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DPA is a synthetic molecule that belongs to the family of isoxazolo pyridine derivatives. It has been shown to possess a range of biological activities, including anticonvulsant, analgesic, anxiolytic, and antidepressant effects.

Mechanism of Action

The precise mechanism of action of [3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid is not fully understood. However, it has been proposed that this compound acts by modulating the activity of various neurotransmitter systems, including GABA, glutamate, and serotonin. This compound has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects. In addition, this compound has been shown to inhibit the reuptake of serotonin, which may underlie its antidepressant effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitter systems, as mentioned above. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties. It has been suggested that these effects may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid is its potent anticonvulsant activity. This makes it a valuable tool for studying the mechanisms underlying epilepsy and other seizure disorders. In addition, this compound has been shown to have a range of other biological activities, which may make it useful for studying other neurological and psychiatric disorders. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on [3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid. One area of interest is its use as an anticonvulsant agent. Further studies are needed to determine the optimal dosing and administration schedule for this compound in order to maximize its therapeutic potential. In addition, more research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Other potential future directions include studying the effects of this compound on other neurological and psychiatric disorders, as well as exploring its potential as a neuroprotective agent.

Synthesis Methods

The synthesis of [3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid involves a multistep process that starts with the condensation of benzaldehyde and hydroxylamine to form 3-phenyl-2-isoxazoline. This intermediate is then reacted with 4,5-dihydro-6,7-dimethoxyisoquinoline in the presence of a Lewis acid catalyst to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anticonvulsant agent. Several studies have shown that this compound exhibits potent anticonvulsant activity in animal models of epilepsy. It has been suggested that this compound acts by modulating the activity of GABA receptors, which are known to play a critical role in the regulation of neuronal excitability.

properties

IUPAC Name

2-(3-benzhydryl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-19(25)14-23-12-11-18-17(13-23)21(22-26-18)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,20H,11-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIXQABNNACILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2C(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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